Product packaging for 3-Methyl-4-(2-pyrazinyloxy)aniline(Cat. No.:CAS No. 871020-30-3)

3-Methyl-4-(2-pyrazinyloxy)aniline

Cat. No.: B13111489
CAS No.: 871020-30-3
M. Wt: 201.22 g/mol
InChI Key: MPOWTSRUNYPBIQ-UHFFFAOYSA-N
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Description

Historical Context of Aryloxyanilines as Chemical Building Blocks

The use of aryloxyaniline scaffolds in organic synthesis has a rich history. These structures, characterized by an aniline (B41778) ring linked to an aryl group through an ether linkage, offer a versatile platform for further chemical modification. The aniline moiety provides a nucleophilic amino group and an aromatic ring that can be functionalized through various electrophilic substitution reactions. The aryloxy group, in turn, can be tailored to modulate the electronic properties of the molecule and introduce additional points for chemical diversification. The development of synthetic methodologies to construct these linkages, such as nucleophilic aromatic substitution and cross-coupling reactions, has been a significant area of research, enabling the efficient preparation of a diverse library of aryloxyaniline-based intermediates.

Chemical Significance of the Pyrazinyloxy Moiety

The pyrazinyloxy group, which consists of a pyrazine (B50134) ring attached via an oxygen atom, is a key structural feature of 3-Methyl-4-(2-pyrazinyloxy)aniline. Pyrazine itself is a nitrogen-containing heterocycle that is a common component in many biologically active compounds and approved drugs. scitechdaily.com The presence of the nitrogen atoms in the pyrazine ring significantly influences its electronic properties, making it an electron-deficient system. This electronic nature can affect the reactivity of the entire molecule and its potential interactions with biological targets. The pyrazinyloxy moiety can participate in various chemical transformations and can be crucial for the biological activity of the final molecule it is incorporated into.

Overview of Synthetic Intermediates in Complex Molecule Construction

Synthetic intermediates are chemical compounds that are formed during the conversion of reactants to a final product. They are essentially stepping stones in a multi-step synthesis. The design and synthesis of stable, well-characterized intermediates are crucial for the efficient and controlled construction of complex target molecules. nih.govnih.govchemscene.com These intermediates often contain key functional groups or structural motifs that are strategically assembled before being incorporated into the final, more complex structure. The use of intermediates allows chemists to build molecular complexity in a stepwise and predictable manner, facilitating purification and characterization at various stages of the synthetic sequence. The compound this compound serves as a prime example of such a synthetic intermediate, combining the structural features of a substituted aniline and a pyrazine to provide a building block for more intricate molecular designs.

Chemical Properties and Synthesis

The utility of this compound as a synthetic intermediate is intrinsically linked to its chemical properties and the methods available for its preparation.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC11H11N3O
Molecular Weight201.23 g/mol
AppearanceSolid (form may vary)
SolubilityLikely soluble in common organic solvents like DMSO and ethanol. evitachem.com

The synthesis of related aryloxyaniline structures often involves nucleophilic aromatic substitution or cross-coupling reactions. For instance, the synthesis of 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline was achieved by reacting tert-butyl-4-methyl-3-(4-(3-pyridinyl)pyrimidin-2-yloxy)phenylcarbamate with trifluoroacetic acid in dichloromethane. researchgate.net This suggests that a potential synthetic route to this compound could involve the reaction of a protected 3-methyl-4-aminophenol derivative with a suitable 2-halopyrazine.

Applications in the Synthesis of Complex Molecules

The structural features of this compound make it a valuable precursor in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The aniline nitrogen can be readily acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles. The pyrazine ring can also undergo further functionalization.

The synthesis of pyrazoline derivatives, for example, often starts from chalcones which are then cyclized with hydrazine (B178648) hydrate. mdpi.com While not a direct application of the title compound, this illustrates the general principle of using heterocyclic building blocks to construct more elaborate structures. Similarly, pyrazolo[3,4-d]pyrimidine derivatives, known for their anti-inflammatory and anticancer activities, have been synthesized from pyrazole (B372694) precursors. nih.gov The aniline and pyrazine moieties within this compound provide a scaffold that could be elaborated into similar or novel heterocyclic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3O B13111489 3-Methyl-4-(2-pyrazinyloxy)aniline CAS No. 871020-30-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

871020-30-3

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

3-methyl-4-pyrazin-2-yloxyaniline

InChI

InChI=1S/C11H11N3O/c1-8-6-9(12)2-3-10(8)15-11-7-13-4-5-14-11/h2-7H,12H2,1H3

InChI Key

MPOWTSRUNYPBIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=NC=CN=C2

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 4 2 Pyrazinyloxy Aniline

Established Reaction Pathways and Strategies

The construction of the C-O bond between the pyrazine (B50134) ring and the substituted phenol (B47542) is the key step in the synthesis of 3-Methyl-4-(2-pyrazinyloxy)aniline. Established methods to achieve this can be broadly categorized into nucleophilic aromatic substitution (SNAr) approaches, metal-catalyzed cross-coupling strategies, and multi-step convergent syntheses.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the formation of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. rsc.orgosti.govyoutube.comlibretexts.orgresearchgate.net The pyrazine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack, making the SNAr pathway a viable route for the synthesis of this compound. youtube.comresearchgate.netyoutube.com

In this approach, a halopyrazine, typically 2-chloropyrazine (B57796), serves as the electrophile. The nucleophile is the phenoxide ion generated in situ from 3-methyl-4-aminophenol by treatment with a suitable base. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, which then eliminates the halide ion to restore aromaticity and form the desired ether linkage. libretexts.orgresearchgate.net The general reactivity order for the leaving group in SNAr reactions is F > Cl > Br > I. youtube.com

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the reactants and stabilize the charged intermediate. The choice of base is crucial and commonly includes alkali metal hydroxides (e.g., NaOH, KOH) or carbonates (e.g., K2CO3, Cs2CO3).

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

ElectrophileNucleophileBaseSolventTemperature (°C)Reaction Time (h)Representative Yield (%)
2-Chloropyrazine3-Methyl-4-aminophenolK₂CO₃DMF100-12012-2475-85
2-Fluoropyrazine3-Methyl-4-aminophenolNaHTHF60-808-1680-90
2-Bromopyrazine3-Methyl-4-aminophenolCs₂CO₃DMSO120-14010-2070-80

Note: The data in this table is representative of typical SNAr reactions for the synthesis of aryloxypyrazines and should be considered illustrative for the synthesis of this compound.

Palladium- and copper-catalyzed cross-coupling reactions have become powerful tools for the formation of C-O bonds, offering milder reaction conditions and broader substrate scope compared to traditional SNAr reactions. researchgate.netorganic-chemistry.orgnih.govacs.org These methods are particularly useful when the aromatic electrophile is not sufficiently activated for SNAr.

In the context of synthesizing this compound, a palladium-catalyzed Buchwald-Hartwig type amination or a copper-catalyzed Ullmann condensation could be employed. For the C-O bond formation, a halopyrazine would be coupled with 3-methyl-4-aminophenol. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. organic-chemistry.orgnih.gov

For palladium-catalyzed reactions, a variety of phosphine-based ligands, such as those from the Buchwald or Hartwig groups, are commonly used in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. researchgate.netnih.gov Copper-catalyzed reactions often utilize copper(I) salts, such as CuI, in the presence of a ligand like 1,10-phenanthroline (B135089) or N,N-dimethylglycine. marmara.edu.tr

Table 2: Representative Conditions for Metal-Catalyzed Cross-Coupling

ElectrophileNucleophileCatalystLigandBaseSolventTemperature (°C)Representative Yield (%)
2-Bromopyrazine3-Methyl-4-aminophenolPd(OAc)₂BrettPhosCs₂CO₃Toluene100-11080-95
2-Chloropyrazine3-Methyl-4-aminophenolCuI1,10-PhenanthrolineK₃PO₄Dioxane110-13070-85
2-Iodopyrazine3-Methyl-4-aminophenolPd₂(dba)₃RuPhosK₂CO₃Toluene90-10085-98

Note: The data in this table is representative of typical metal-catalyzed C-O coupling reactions and should be considered illustrative for the synthesis of this compound.

A convergent synthetic approach involves the separate synthesis of key fragments of the target molecule, which are then combined in a final step. For this compound, this could involve the synthesis of a protected or derivatized aniline (B41778) precursor and a functionalized pyrazine.

Novel Synthetic Route Development

Ongoing research in organic synthesis continually seeks to develop more efficient, sustainable, and versatile methods. For the synthesis of this compound, this involves the exploration of new starting materials and more advanced catalytic systems.

The development of novel synthetic routes can be driven by the use of alternative and potentially more accessible or reactive precursors. For example, instead of halopyrazines, pyrazinols could be used as precursors in coupling reactions. While less common for C-O bond formation, the activation of the hydroxyl group of a pyrazinol, for instance, by conversion to a sulfonate ester (e.g., tosylate or mesylate), could render it susceptible to nucleophilic displacement by 3-methyl-4-aminophenol.

Another area of exploration is the use of non-traditional activating groups on the pyrazine ring that can be displaced by a nucleophile. Research into the use of other leaving groups beyond halogens is an active area of synthetic chemistry.

The field of catalysis is constantly evolving, with the design of new ligands and catalyst systems that can facilitate challenging coupling reactions under milder conditions and with higher efficiency. For the synthesis of this compound, this could involve the use of more advanced palladium-NHC (N-heterocyclic carbene) complexes, which have shown high activity in cross-coupling reactions. researchgate.net

Furthermore, the development of photoredox catalysis offers a novel approach to forge C-O bonds. These reactions proceed via radical intermediates under visible light irradiation and can often tolerate a wider range of functional groups compared to traditional thermal methods. The application of such innovative catalytic systems could provide a more sustainable and efficient route to this compound.

One-Pot and Cascade Reaction Sequences

For the synthesis of this compound, a hypothetical one-pot approach could involve a multi-component reaction. For instance, a three-component condensation of 4-amino-2-methylphenol (B1329486), a halopyrazine (such as 2-chloropyrazine), and a suitable coupling agent in a single vessel could be envisioned. Such strategies have proven effective in the synthesis of various heterocyclic compounds, including pyrazolo[3,4-d]pyrimidines and other fused heterocycles, often facilitated by microwave irradiation to accelerate reaction rates. nih.govresearchgate.net

Cascade reactions, where a single synthetic operation triggers a sequence of intramolecular transformations, could also be designed. A potential cascade might initiate with the formation of the aniline precursor, which then undergoes an intramolecular cyclization or rearrangement to construct a portion of the heterocyclic system, although this is less likely for the target molecule's ether linkage. The development of such elegant and efficient reaction sequences remains a key goal in modern organic synthesis.

Reaction Optimization and Process Intensification

To transition a synthetic route from a laboratory-scale procedure to a viable industrial process, rigorous optimization of reaction parameters is essential. This involves a deep understanding of the underlying chemical principles governing the reaction.

Kinetic and Thermodynamic Parameters in Synthesis

The interplay between kinetics and thermodynamics is a critical factor in controlling the outcome of a chemical reaction. In the synthesis of this compound, which likely proceeds via a nucleophilic aromatic substitution (SNAr) to form the ether linkage, these parameters dictate the reaction rate and the final product distribution.

Kinetic Control: At lower reaction temperatures, the product that is formed fastest (the kinetic product) will predominate. This pathway has a lower activation energy barrier.

Thermodynamic Control: At higher temperatures, the system can reach equilibrium, favoring the most stable product (the thermodynamic product), even if its formation is slower.

A comprehensive study would involve determining the rate law, activation energy, and other kinetic parameters to elucidate the reaction mechanism. This knowledge allows for the selection of optimal temperature, pressure, and reaction time to maximize the yield of the desired product.

Table 1: Illustrative Impact of Temperature on Reaction Control

ParameterLow TemperatureHigh Temperature
Control KineticThermodynamic
Favored Product Product with the lowest activation energy of formationThe most stable product
Potential Outcome Higher reaction rate, but potentially lower selectivity for the desired isomerHigher selectivity for the most stable isomer, but may require more energy input

Solvent Effects and Reaction Medium Engineering

The choice of solvent is a powerful tool in reaction optimization, as it can profoundly influence reaction rates and selectivity. For the etherification step in the synthesis of this compound, the solvent's polarity, proticity, and ability to dissolve reactants and intermediates are crucial.

Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), are often employed in SNAr reactions as they can effectively solvate the cationic intermediate without deactivating the nucleophile. The investigation of greener solvents, such as ionic liquids or supercritical fluids, is also a key aspect of modern process development, aiming to reduce the environmental impact of the synthesis. nih.gov

Table 2: Hypothetical Solvent Screening for Synthesis

SolventTypePotential AdvantagesPotential Disadvantages
TolueneNon-polarGood for azeotropic water removalLow solubility of polar reactants
EthanolPolar Protic"Green" solvent, can dissolve a range of reactantsCan act as a nucleophile, leading to side products
DMFPolar AproticHigh boiling point, good solvating power for polar speciesToxic, difficult to remove
DMSOPolar AproticExcellent solvating power, can accelerate SNAr reactionsHigh boiling point, can be difficult to remove

Catalyst Loading and Recyclability Studies

Catalysis is a fundamental pillar of efficient and sustainable chemical synthesis. The formation of the ether linkage in this compound would likely be facilitated by a catalyst, such as a base (e.g., potassium carbonate) or a transition metal complex. Optimizing the catalyst loading is a critical step to ensure a high reaction rate while minimizing costs and potential product contamination.

The development of heterogeneous catalysts is particularly attractive for process intensification. These catalysts, which exist in a different phase from the reactants, can be easily separated and recycled, simplifying purification and reducing waste. For instance, a solid-supported base or a polymer-bound transition metal catalyst could be developed and its recyclability assessed over multiple reaction cycles to ensure its long-term stability and activity.

Green Chemistry Principles in Synthesis Design

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. nih.govnih.gov The application of these principles to the synthesis of this compound is crucial for a modern and responsible manufacturing process.

Atom Economy and E-Factor Analysis

Two key metrics for evaluating the "greenness" of a synthesis are atom economy and the E-factor.

Atom Economy: This concept, introduced by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. A reaction with a high atom economy is one that generates minimal byproducts. For the synthesis of this compound, a route with high atom economy would be one that proceeds via addition or condensation reactions with minimal protecting groups or leaving groups.

E-Factor (Environmental Factor): The E-factor quantifies the amount of waste generated per unit of product. A lower E-factor signifies a more environmentally friendly process. This metric takes into account not only byproducts but also solvent losses, catalyst waste, and other process-related waste streams.

Table 3: Illustrative Green Chemistry Metrics for a Hypothetical Synthesis

MetricIdeal GoalStrategies for Improvement in the Synthesis of this compound
Atom Economy >90%- Design a convergent synthesis with minimal use of protecting groups. - Utilize reactions with high atom economy, such as additions and condensations.
E-Factor <1- Minimize solvent usage or use recyclable solvents. - Employ a recyclable heterogeneous catalyst. - Optimize reaction conditions to maximize yield and minimize byproduct formation.

By integrating these principles of modern synthetic chemistry, a robust, efficient, and environmentally responsible process for the production of this compound can be developed.

Development of Environmentally Benign Solvents and Reagents

Environmentally Benign Solvents:

The exploration of non-traditional, greener solvent systems is a key area of research. For the synthesis of aryl ethers, several alternatives to conventional solvents have shown promise. Ionic liquids (ILs) and polyethylene (B3416737) glycols (PEGs) are at the forefront of this movement.

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure reduces air pollution. For the synthesis of this compound, an IL like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF₆]) could be employed. Research on similar reactions, such as the Bischler–Napieralski cyclization, has demonstrated the effectiveness of ILs in providing a non-volatile medium that can facilitate high yields under mild conditions.

Polyethylene Glycols (PEGs): PEGs are non-toxic, biodegradable, and inexpensive solvents. They have been successfully used as a green solvent for various organic transformations, including the etherification of phenols. In a potential synthesis of this compound, PEG could serve as the reaction medium, potentially eliminating the need for a separate phase-transfer catalyst.

Solvent-Free and Catalyst-Free Conditions: A truly green approach aims to minimize or eliminate the use of solvents and catalysts altogether. For the synthesis of related compounds like 2-anilino nicotinic acids, catalyst- and solvent-free methods have been reported to provide excellent yields in short reaction times. This approach, if applicable to the synthesis of this compound, would involve heating a mixture of 4-amino-2-methylphenol and a suitable halopyrazine, representing the pinnacle of green synthesis.

Interactive Data Table: Comparison of Solvent Systems for Aryl Ether Synthesis

Solvent SystemTypical Reaction ConditionsAdvantagesPotential Yield (%)
Conventional (e.g., DMF, Xylene)High temperature, inert atmosphereWell-established70-85
Ionic Liquid ([bmim][PF₆])Mild temperatureRecyclable, low volatility80-95
Polyethylene Glycol (PEG 400)Moderate temperatureNon-toxic, biodegradable75-90
Solvent-FreeHigh temperatureNo solvent waste, simple work-up85-98

Note: The potential yields are hypothetical and based on analogous reactions reported in the literature.

Sustainable Catalytic Systems

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency and reduce waste. For the synthesis of this compound, the development of sustainable catalytic systems is crucial.

Homogeneous and Heterogeneous Catalysis:

Homogeneous Catalysis: While traditional homogeneous catalysts like p-toluenesulfonic acid have been used for esterification and etherification, newer, more sustainable options are being explored. Brønsted acidic ionic liquids, for instance, can function as both solvent and catalyst, simplifying the reaction setup and work-up.

Heterogeneous Catalysis: The use of solid, recyclable catalysts is a significant step towards sustainability. For phenol derivatization, various heterogeneous catalysts have been investigated. For example, strongly acidic cation exchange resins like Amberlite have shown potential in related reactions. These can be easily separated from the reaction mixture and reused, reducing waste and cost.

Biocatalysis:

Enzymes are highly efficient and selective catalysts that operate under mild, aqueous conditions. While direct enzymatic synthesis of this compound has not been reported, the principles of biocatalysis offer a promising avenue.

Tyrosinase-Based Systems: Research on the oxidation of phenols using tyrosinase immobilized on lignin (B12514952) nanoparticles highlights the potential of biocatalysis in activating phenolic substrates. nih.govmdpi.com Such a system could potentially be adapted for the etherification step in the synthesis of the target molecule. The use of enzymes like lipase (B570770) (e.g., Novozym 435) has also been successful in the synthesis of polyphenolic esters, demonstrating the versatility of biocatalysts in forming ester and potentially ether linkages with phenolic compounds. mdpi.com

Interactive Data Table: Overview of Sustainable Catalytic Systems

Catalyst TypeExampleReaction ConditionsKey Advantages
Homogeneous (Ionic Liquid)Brønsted acidic ILMild, aqueous or solvent-freeDual role as solvent and catalyst, recyclable
Heterogeneous (Resin)AmberliteModerate temperatureEasy separation, reusable
Biocatalyst (Enzyme)Immobilized Tyrosinase/LipaseMild, aqueous, near-neutral pHHigh selectivity, biodegradable, low energy consumption

Note: The examples and advantages are based on principles of green chemistry and findings from related synthetic transformations.

Chemical Reactivity and Derivatization of 3 Methyl 4 2 Pyrazinyloxy Aniline

Reactions at the Aniline (B41778) Moiety

The aniline moiety is characterized by the nucleophilic amino group (-NH2) and the activated aromatic ring. The amino group is a potent ortho-, para-directing activator for electrophilic aromatic substitution, though its reactivity can be modulated.

The primary amino group of 3-Methyl-4-(2-pyrazinyloxy)aniline readily undergoes acylation or amidation when treated with acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. This reaction converts the basic amino group into a neutral amide functionality. This transformation is often employed to reduce the activating effect of the amino group, thereby preventing over-reaction in subsequent electrophilic substitution reactions and protecting the amine from oxidation. libretexts.org For example, acetylation with acetic anhydride (B1165640) yields the corresponding acetanilide (B955) derivative. libretexts.org

Table 1: Representative Acylation and Amidation Reactions

Reactant Reagent Product
This compound Acetic Anhydride ((CH₃CO)₂O) N-(3-Methyl-4-(2-pyrazinyloxy)phenyl)acetamide
This compound Benzoyl Chloride (C₆H₅COCl) N-(3-Methyl-4-(2-pyrazinyloxy)phenyl)benzamide
This compound Carboxylic Acid (R-COOH) + CDI¹ N-(3-Methyl-4-(2-pyrazinyloxy)phenyl)amide

¹CDI (Carbonyldiimidazole) is a coupling agent used to activate carboxylic acids for amidation.

The primary aromatic amine of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). libretexts.org Diazonium salts are highly valuable synthetic intermediates due to the excellent leaving group ability of the diazonium group (N₂). They can be transformed into a wide variety of functional groups through substitution reactions. libretexts.org

Table 2: Potential Transformations of the Diazonium Salt Derivative

Reaction Name Reagent Resulting Functional Group
Sandmeyer Reaction CuCl / HCl -Cl
Sandmeyer Reaction CuBr / HBr -Br
Sandmeyer Reaction CuCN / KCN -CN
Schiemann Reaction HBF₄, heat -F
Hydrolysis H₂O, heat -OH

These reactions provide a powerful method for introducing a diverse range of substituents onto the aromatic ring, replacing the original amino group.

The aniline ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the amino and pyrazinyloxy groups. The amino group is a powerful ortho-, para-director, while the ether-linked oxygen also directs incoming electrophiles to the ortho and para positions. libretexts.org

In this compound, the positions on the aniline ring are:

Position 1: -NH₂

Position 2: Unsubstituted (ortho to -NH₂ and meta to -O-Pyrazine)

Position 3: -CH₃

Position 4: -O-Pyrazine

Position 5: Unsubstituted (meta to -NH₂ and ortho to -O-Pyrazine)

Position 6: Unsubstituted (ortho to -NH₂ and meta to -O-Pyrazine, but sterically hindered by the adjacent methyl group)

Given the powerful activating and directing influence of the amino group, electrophilic substitution is most likely to occur at its ortho positions (positions 2 and 6). However, position 6 is sterically hindered by the adjacent methyl group. Therefore, position 2 is the most probable site for monosubstitution. To control the high reactivity and prevent potential oxidation or polysubstitution, the amino group is often first converted to an amide (acetanilide), which is less activating but still ortho-, para-directing. libretexts.org Common electrophilic aromatic substitution reactions include halogenation (using Br₂ or Cl₂) and nitration (using HNO₃/H₂SO₄). lumenlearning.commasterorganicchemistry.com

Reactions Involving the Pyrazinyloxy Group

The pyrazinyloxy portion of the molecule offers additional sites for chemical modification, including the pyrazine (B50134) ring itself and the ether linkage.

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This generally makes it less susceptible to electrophilic aromatic substitution than benzene (B151609). However, various chemical transformations can be performed on pyrazine derivatives, including nitration, bromination, and amidation, to obtain derivatives with potential applications in medicinal chemistry. The modification of pyrazine rings can also be achieved through direct C-H functionalization via nucleophilic aromatic substitution of hydrogen (SNH reactions). researchgate.net These reactions allow for the introduction of alkyl or aryl groups onto the pyrazine core. The specific conditions and regioselectivity of such reactions on the pyrazinyloxy moiety would depend on the activating or deactivating effects of the ether linkage and any other substituents present.

Aryl ethers are generally characterized by their chemical stability and are unreactive towards many reagents. youtube.comopenstax.org However, the carbon-oxygen bond of the ether can be cleaved under harsh conditions using strong acids, most notably hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org

For an aryl ether like this compound, acidic cleavage would involve protonation of the ether oxygen, followed by nucleophilic attack of a halide ion. The attack will occur at the more electrophilic carbon. Due to the high energy barrier for nucleophilic substitution on an sp²-hybridized aromatic carbon, the cleavage of an aryl alkyl ether consistently produces a phenol (B47542) and an alkyl halide. libretexts.orglibretexts.org In this specific case, the reaction would proceed to break the bond between the oxygen and the pyrazine ring, yielding 4-amino-2-methylphenol (B1329486) and a halogenated pyrazine derivative (e.g., 2-chloropyrazine (B57796) or 2-bromopyrazine). Diaryl ethers are typically very resistant to cleavage by these methods. libretexts.org

The scientific literature that is publicly accessible and indexed in major databases does not appear to contain studies on the derivatization of this compound for the formation of novel chemical scaffolds as outlined in the query. While general principles of aniline reactivity are well-documented, specific experimental data and research findings for this compound are not available.

Consequently, the creation of a scientifically accurate and informative article with detailed research findings and data tables, as per the user's request, is not possible. There is no information to support a discussion on the following topics for this particular compound:

Formation of Novel Chemical Scaffolds

Polymerization Reactions

Further investigation into the synthesis and reactivity of this compound would be necessary for such an article to be written.

Advanced Analytical Techniques for Characterization and Process Control

Spectroscopic Methods for Structural Elucidation (beyond basic identification)

Spectroscopic methods are fundamental for confirming the structural integrity of the synthesized compound. Advanced applications of these techniques go beyond simple identification to provide a highly detailed molecular picture.

High-Resolution NMR spectroscopy is indispensable for the unambiguous structural confirmation of 3-Methyl-4-(2-pyrazinyloxy)aniline. Both ¹H and ¹³C NMR are utilized to map the chemical environment of each atom.

In a typical ¹H NMR spectrum, distinct signals would be expected for the protons on the aniline (B41778) ring, the pyrazine (B50134) ring, and the methyl group. The aromatic protons would appear as complex multiplets in the downfield region (typically 6.5-8.5 ppm) due to spin-spin coupling. The methyl group protons would present as a singlet further upfield.

¹³C NMR provides complementary information, showing distinct signals for each unique carbon atom. The chemical shifts would confirm the presence of the aromatic rings, the methyl carbon, and the carbons involved in the ether linkage. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign proton signals to their corresponding carbon atoms and establish connectivity within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Methyl (CH₃) ~2.2 ~18
Aniline C-H 6.7 - 7.0 115 - 125
Pyrazine C-H 8.0 - 8.4 135 - 145
Aniline C-N - ~140
Aniline C-O - ~150
Pyrazine C-O - ~160
Amine (NH₂) ~3.8 (broad) -

Note: These are predicted values and may vary based on solvent and experimental conditions.

Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight and elemental composition with high accuracy and for studying the compound's fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). chemrxiv.org This allows for the unambiguous determination of the elemental formula, confirming that the correct atoms are present in the correct quantities.

Tandem Mass Spectrometry (MS/MS) is used to further elucidate the structure by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. nih.gov For this compound, a primary fragmentation pathway would likely involve the cleavage of the ether bond, which is a common and predictable fragmentation pattern for such structures. This would result in fragment ions corresponding to the 3-methyl-4-aminophenoxy radical and the pyrazinyl cation, or vice-versa, providing definitive evidence for the connectivity of the two ring systems.

Table 2: Expected HRMS and MS/MS Fragmentation Data

Analysis Type Ion Expected m/z Information Provided
HRMS [M+H]⁺ 214.1135 Confirms elemental composition (C₁₁H₁₂N₃O)
MS/MS Fragment 1 [C₄H₃N₂]⁺ 79.0291 Pyrazine ring fragment

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. researchgate.net

The IR spectrum of this compound would be expected to show characteristic absorption bands. These include:

N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

C-H stretching: Bands for aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds of the methyl group (below 3000 cm⁻¹).

C=N and C=C stretching: A series of bands between 1400-1650 cm⁻¹ characteristic of the aromatic pyrazine and aniline rings.

C-O-C stretching: A strong, characteristic band for the aryl ether linkage, typically appearing in the 1200-1270 cm⁻¹ region.

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are the gold standard for separating the target compound from impurities, thereby assessing its purity and creating a detailed impurity profile.

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of this compound and quantifying any non-volatile impurities. ptfarm.pl A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed and validated. researchgate.net

Method development involves optimizing several parameters to achieve good resolution between the main compound and any potential impurities, such as starting materials, intermediates, or degradation products. researchgate.net A typical method would utilize a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, run in either an isocratic or gradient elution mode. researchgate.net Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.

Validation of the HPLC method is performed according to established guidelines to ensure its reliability.

Table 3: Typical HPLC Method Validation Parameters

Parameter Acceptance Criteria Purpose
Linearity Correlation coefficient (r²) > 0.999 Confirms a direct relationship between detector response and concentration.
Precision Relative Standard Deviation (RSD) < 2% Ensures consistency of results for repeated measurements. researchgate.net
Accuracy Recovery between 98.0% - 102.0% Measures the closeness of the experimental value to the true value.
Specificity Peak purity index > 0.999 Confirms that the analyte peak is not co-eluting with impurities.

| LOD/LOQ | Signal-to-Noise ratio of 3:1 / 10:1 | Determines the lowest concentration that can be reliably detected/quantified. |

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used to identify and quantify volatile byproducts and residual solvents that may be present from the synthesis process. mpg.de The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

A typical GC method would involve a capillary column (e.g., DB-5 or similar) and a temperature program that starts at a low temperature to separate highly volatile components and gradually ramps up to elute less volatile substances. mpg.de This technique is crucial for ensuring that the final product is free from potentially hazardous residual solvents or volatile starting materials.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful separation technique, particularly for the analysis of moderately polar and chiral compounds. mz-at.dewaters.com For this compound, a molecule with moderate polarity owing to its amine and pyrazine nitrogen atoms, SFC offers a compelling alternative to traditional normal and reversed-phase HPLC. The technique utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often modified with a small amount of an organic solvent (e.g., methanol, ethanol) to modulate its solvating power.

Research Findings: The analysis of aromatic amines and heterocyclic compounds by SFC is well-documented. researchgate.netnih.gov The primary amino group and the nitrogen atoms in the pyrazine ring of the target molecule can interact strongly with the stationary phase. Research on aniline-based stationary phases has shown they can provide hydrogen bonding, π-π, dipole-dipole, and cation exchange interactions, making them suitable for separating polar compounds. nih.gov The addition of additives to the mobile phase, such as diethylamine (B46881) for basic compounds, can significantly improve peak shape and resolution by mitigating unwanted interactions with residual silanols on the silica-based stationary phase. nih.gov

Given the structure of this compound, a typical SFC method would likely employ a stationary phase with aromatic or polar functional groups to enhance selectivity. The separation of potential process-related impurities, such as isomers or starting material carry-over, would be a primary application. For instance, SFC could effectively separate this compound from a potential regioisomeric impurity like 2-Methyl-4-(2-pyrazinyloxy)aniline.

Below is a hypothetical, yet representative, data table illustrating a potential SFC method for the analysis of this compound.

Table 1: Illustrative SFC Method for this compound

Parameter Value
Column Chiral Technologies IC (Immobilized Polysaccharide)
Dimensions 4.6 x 100 mm, 3 µm
Mobile Phase CO₂ / Methanol with 0.1% Diethylamine (70:30 v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 254 nm

| Hypothetical Retention Time | 4.5 min |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com For this compound, obtaining a single crystal and performing an X-ray diffraction analysis would provide unequivocal proof of its chemical structure, conformation, and intermolecular interactions in the solid state.

Research Findings: While specific crystallographic data for this compound is not publicly available, extensive research on related aniline and pyrazine derivatives provides a strong basis for prediction. cambridge.orgacs.orgnih.gov Studies on aniline derivatives often reveal crystal structures governed by hydrogen bonding involving the amine group. cambridge.orgdcu.ie For example, N-H···N or N-H···O hydrogen bonds are common motifs that direct the crystal packing. dcu.ie The planar pyrazine ring and the substituted benzene (B151609) ring will likely be twisted relative to each other around the central C-O-C ether bond. X-ray diffraction analysis of related heterocyclic compounds has confirmed such twisted conformations. mdpi.com

A crystallographic study would determine key structural parameters such as:

Bond lengths and angles: Confirming the geometry of the aniline and pyrazine rings and the ether linkage.

Torsion angles: Defining the conformation of the molecule, particularly the dihedral angle between the aromatic rings.

Intermolecular interactions: Identifying hydrogen bonds (e.g., from the -NH₂ group to the pyrazine nitrogen atoms of an adjacent molecule) and π-π stacking interactions between the aromatic rings, which dictate the crystal packing.

The table below presents plausible crystallographic data for this compound, based on data from analogous structures like other aniline derivatives. cambridge.orgnih.gov

Table 2: Plausible Crystallographic Data for this compound

Parameter Plausible Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~ 6.2
b (Å) ~ 26.0
c (Å) ~ 12.5
**β (°) ** ~ 93.0
**Volume (ų) ** ~ 2020
Z (Molecules/unit cell) 8
Key Hydrogen Bond N-H···N (amine to pyrazine)

| π-π Stacking Distance (Å) | ~ 3.5 - 3.8 |

Hyphenated Analytical Methods for Reaction Monitoring

Hyphenated analytical methods, which couple a separation technique with a spectroscopic detection method, are indispensable tools for real-time reaction monitoring in chemical synthesis. nih.govijfmr.comijnrd.org Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide the ability to simultaneously separate and identify reactants, intermediates, products, and by-products in a complex reaction mixture. researchgate.netresearchgate.net

Research Findings: The synthesis of a molecule like this compound, likely proceeding through a nucleophilic aromatic substitution (e.g., Williamson ether synthesis) between 3-methyl-4-aminophenol and a halopyrazine, is ideally suited for monitoring by LC-MS. waters.comdigitellinc.com This technique allows a chemist to track the disappearance of starting materials and the appearance of the desired product over time, without the need for cumbersome workup procedures. waters.comacs.org

An LC-MS method would separate the components of the reaction mixture based on their polarity, and the mass spectrometer would provide mass-to-charge (m/z) ratio information, confirming the identity of each peak. This is crucial for optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize impurity formation. For more volatile components or for analyzing the headspace of a reaction, GC-MS could be employed, potentially after derivatization to increase the volatility of the polar amine. rsc.orgnih.gov

The following table illustrates how LC-MS could be used to monitor the synthesis of this compound.

Table 3: Illustrative LC-MS Data for Reaction Monitoring

Compound Role Hypothetical Retention Time (min) Expected [M+H]⁺ (m/z)
3-Methyl-4-aminophenol Reactant 2.1 124.07
2-Chloropyrazine (B57796) Reactant 3.5 115.01
This compound Product 5.8 202.09

This real-time, information-rich data allows for rapid process development and ensures a robust and well-understood chemical transformation. acs.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate the distribution of electrons and predict various chemical properties.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive. researchgate.net

For 3-Methyl-4-(2-pyrazinyloxy)aniline, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly the amino group and the ether-linked oxygen, which are strong electron-donating centers. The LUMO, conversely, would likely be distributed over the electron-deficient pyrazine (B50134) ring. This separation of the frontier orbitals is typical for donor-acceptor systems. The specific energies of these orbitals, calculated using methods like Density Functional Theory (DFT), would quantify the molecule's reactivity profile.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Note: These values are hypothetical and serve for illustrative purposes to demonstrate the type of data obtained from FMO analysis.)

Molecular OrbitalEnergy (eV)Description
LUMO-1.5Localized on the pyrazine ring, indicating electrophilic character.
HOMO-5.8Localized on the aniline and pyrazinyloxy moiety, indicating nucleophilic character.
HOMO-LUMO Gap 4.3 Suggests moderate kinetic stability.

This interactive table demonstrates hypothetical energy values derived from FMO analysis.

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netresearchgate.net The map is generated by calculating the electrostatic potential on the molecule's electron density surface. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov

In the case of this compound, an ESP map would be expected to show significant negative potential around the nitrogen atoms of the pyrazine ring and the oxygen atom of the ether linkage, as well as on the amino group of the aniline ring. These sites would be the most likely points of interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the amino group and potentially some areas of the aromatic rings would exhibit positive potential, making them susceptible to interaction with nucleophiles. The ESP map for aniline itself shows negative potential near the amine nitrogen, which is a region where an electrophile is predicted to be most strongly attracted. researchgate.net

Density Functional Theory (DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules with high accuracy. scispace.com By optimizing the molecular geometry to find the lowest energy conformation, DFT calculations can provide detailed information about bond lengths, bond angles, and dihedral angles. scielo.org.mx These optimized geometries correspond to the most stable arrangement of the atoms in the molecule.

For this compound, DFT calculations at a level such as B3LYP/6-311G(d,p) could determine the precise spatial arrangement of the aniline and pyrazine rings relative to each other. thaiscience.info It would also detail the geometry of the methyl and amino substituents. The accuracy of these calculations is often comparable to experimental data obtained from techniques like X-ray crystallography. mdpi.com

Table 2: Illustrative Optimized Geometric Parameters for this compound from DFT Calculations (Note: These values are hypothetical and for illustrative purposes only.)

ParameterBond/AngleCalculated Value
Bond LengthC-N (amino)1.39 Å
Bond LengthC-O (ether)1.37 Å
Bond AngleC-O-C (ether)118.5°
Dihedral AngleC-C-O-C95.0°

This interactive table presents a hypothetical set of geometric parameters as would be determined by DFT calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing a level of detail that is often inaccessible experimentally.

By modeling the potential energy surface of a reaction, computational methods can identify the structures of transition states—the highest energy points along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction. For complex, multi-step reactions, these calculations can help determine the rate-limiting step. mdpi.com Studies on the reaction of aniline with methyl radicals have utilized transition-state theory to calculate rate constants for various reaction channels. nih.gov

A potential reaction for this compound could be its atmospheric degradation by hydroxyl radicals. Computational modeling could explore various reaction pathways, such as hydrogen abstraction from the amino group or the methyl group, or radical addition to the aromatic rings. researchgate.netmdpi.com

Table 3: Illustrative Calculated Energy Barriers for a Hypothetical Reaction of this compound (Note: These values are hypothetical and for illustrative purposes.)

Reaction PathwayReactant Complex Energy (kJ/mol)Transition State Energy (kJ/mol)Energy Barrier (kJ/mol)
H-abstraction from -NH205555
H-abstraction from -CH307070
OH addition to aniline ring04545

This interactive table illustrates how energy barriers for different reaction pathways can be compared using computational modeling.

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. These in silico studies can reveal how the solvent stabilizes reactants, products, or transition states, thereby altering the energy profile of the reaction. For instance, polar solvents might preferentially stabilize charged intermediates or transition states, accelerating certain reaction pathways. While specific studies on this compound are not available, research on similar reactions in ionic liquids has shown that the reaction mechanism can be dependent on the solvent environment. mdpi.com

Molecular Dynamics Simulations of Intermolecular Interactions

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies on the molecular dynamics simulations of this compound. While research exists on the computational analysis of other aniline and pyrazine derivatives, including investigations into their intermolecular interactions through molecular dynamics, no such data is publicly available for the specific compound this compound.

Therefore, a detailed account of its intermolecular behavior based on molecular dynamics simulations, including specific interaction energies, radial distribution functions, and hydrogen bond dynamics, cannot be provided at this time. Such an analysis would require dedicated computational research to be performed.

Role As a Key Intermediate in Target Oriented Synthesis

Strategic Positioning of 3-Methyl-4-(2-pyrazinyloxy)aniline in Multi-step Syntheses

The strategic value of this compound in multi-step syntheses lies in its bifunctional nature. The aniline (B41778) moiety provides a nucleophilic amino group and an activated aromatic ring, while the pyrazinyloxy group can act as a directing group and a precursor to further heterocyclic annulation. This dual functionality allows for a stepwise and controlled elaboration of the molecular framework.

In the context of synthesizing kinase inhibitors, a class of drugs that target protein kinases, intermediates with similar structures to this compound are of significant interest. For instance, the synthesis of Imatinib, a well-known tyrosine kinase inhibitor, involves the coupling of a pyrimidine-containing aniline derivative with other fragments. The synthesis of related compounds, such as N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine, highlights the importance of substituted anilines in building the core structures of these complex molecules. epa.gov The reduction of the nitro group to an amine in this intermediate is a crucial step to enable subsequent amide bond formation. epa.gov

The general synthetic strategy often involves the initial construction of the pyrazinyloxy-aniline core, followed by reactions at the amino group. This approach is exemplified in the synthesis of analogous compounds like 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline. researchgate.net In this case, a protected aniline derivative is used, and the final deprotection step reveals the reactive amino group for further functionalization. researchgate.net This strategic protection-deprotection sequence ensures that the desired transformations occur at the intended positions, avoiding unwanted side reactions.

The table below illustrates the strategic positioning of key functional groups in aniline-based intermediates used in the synthesis of complex molecules.

Intermediate AnalogueKey Functional GroupsStrategic Role in Synthesis
N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamineNitro group, Amino group (masked)The nitro group is reduced to an amine for subsequent coupling reactions.
tert-butyl-4-methyl-3-(4-(3-pyridinyl)pyrimidin-2-yloxy)phenylcarbamateBoc-protected amineProtects the amine during other transformations, deprotected for final coupling. researchgate.net
3-bromo-4-methylanilineBromo group, Amino groupThe bromo group can be used for cross-coupling reactions, while the amino group can be acylated. nih.gov

Transformations Leading to Complex Polycyclic Systems

The structure of this compound is tailor-made for the construction of complex polycyclic systems. The aniline nitrogen can readily undergo condensation and cyclization reactions with suitable electrophilic partners to form new heterocyclic rings.

One common transformation involves the reaction of the aniline derivative with a β-ketoester or a similar precursor to form a pyrazolo[4,3-d]pyrimidine core. This type of reaction is documented in the synthesis of 7-alkylamino-3-methylpyrazolo[4,3-d]pyrimidines, where a substituted pyrazole (B372694) is the starting point for building the fused pyrimidine (B1678525) ring. google.com By analogy, this compound could be expected to react with appropriate reagents to form fused pyrazine-pyrimidine systems, which are of interest in medicinal chemistry.

Furthermore, the pyrazine (B50134) ring itself can be a site for further functionalization or can participate in cycloaddition reactions, leading to more complex polycyclic architectures. The presence of the methyl group on the aniline ring can also influence the regioselectivity of these cyclization reactions.

The synthesis of various heterocyclic systems from aniline and pyrazole precursors has been reported, showcasing the versatility of these building blocks. For example, the reaction of 5-amino-3-methyl-1-phenylpyrazole with different reagents can lead to the formation of pyrazolo[3,4-b]pyridines.

The following table summarizes potential transformations of aniline-based intermediates leading to polycyclic systems, based on analogous reactions.

Starting Intermediate AnalogueReagentResulting Polycyclic System
3-methyl-4-nitropyrazole-5-carboxylic acidEsterification, reduction, cyclization7-alkylamino-3-methylpyrazolo[4,3-d]pyrimidines google.com
2-methyl-5-nitro anilineGuanidine, cyclizationSubstituted pyrimidines google.com

Efficiency and Selectivity Considerations in Intermediate Utilization

In the synthesis of related compounds, such as N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine, the reduction of the nitro group is a key step. The use of specific reducing agents like N2H4·H2O/FeCl3·6H2O/C has been shown to be highly efficient, with reported yields of 92%. epa.gov The selectivity of this reduction in the presence of other reducible functional groups is a significant advantage.

Similarly, in the coupling reactions to form amide bonds, the choice of coupling agents and the control of reaction temperature are crucial for achieving high yields and purity. For instance, the condensation of an amine with a carboxylic acid derivative to form Imatinib is a critical step where efficiency is paramount. epa.govgoogle.com

The regioselectivity of reactions on the aniline ring is also a key consideration. The position of the methyl and pyrazinyloxy substituents directs the electrophilic substitution on the aromatic ring, influencing the outcome of subsequent reactions.

The table below provides examples of reaction conditions and their impact on efficiency and selectivity in the synthesis of related compounds.

ReactionReagents and ConditionsYield/SelectivityReference
Nitro ReductionN2H4·H2O/FeCl3·6H2O/C92% yield epa.gov
Amide Coupling4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, condensationGood yield, high purity epa.gov
HalogenationN-BromosuccinimideRegioselective bromination nih.gov

Future Research Directions and Unexplored Chemical Space

Exploration of New Synthetic Pathways for Enhanced Atom Economy

The pursuit of green and sustainable chemistry necessitates the development of synthetic routes with high atom economy, minimizing waste and maximizing the incorporation of reactant atoms into the final product. Future research should critically evaluate existing synthesis methods for 3-Methyl-4-(2-pyrazinyloxy)aniline and prioritize the exploration of new, more efficient pathways. A promising avenue lies in the investigation of catalytic cross-coupling reactions. For instance, employing dehydrogenative coupling methods to form the aryl ether linkage could offer a more atom-economical alternative to traditional Williamson ether synthesis, which often involves stoichiometric use of bases and generates salt byproducts. sioc-journal.cn Research into novel catalytic systems, potentially involving earth-abundant metals, could further enhance the sustainability of the synthesis.

Development of Catalyst-Free or Photocatalytic Approaches

To further align with the principles of green chemistry, the development of catalyst-free or photocatalytic synthetic methods for this compound presents a compelling research frontier. While challenging, catalyst-free approaches for the synthesis of diaryl ethers have been reported and could be adapted. acs.orgacs.org These methods often rely on high temperatures or the use of specific solvent systems to promote the reaction.

Photocatalysis, on the other hand, offers a powerful tool for activating molecules under mild conditions. researchgate.net The application of photoredox catalysis to the C-O bond formation necessary for the synthesis of this compound is a largely unexplored but potentially fruitful area. Researchers could investigate the use of suitable photosensitizers that can mediate the coupling of a substituted phenol (B47542) with a pyrazine (B50134) derivative upon irradiation with visible light, thereby avoiding the need for metal catalysts and harsh reaction conditions. researchgate.net

Investigation of Solid-Phase Synthesis Methodologies

Solid-phase synthesis offers significant advantages in terms of purification and automation, making it an attractive strategy for the preparation of compound libraries and for streamlining the synthetic process. The feasibility of synthesizing this compound on a solid support warrants thorough investigation. acs.orgnih.gov This would typically involve anchoring either the aniline (B41778) or the pyrazine moiety to a suitable resin, followed by the solution-phase reactant to complete the coupling reaction.

Key research questions in this area include the selection of an appropriate linker that is stable to the reaction conditions but can be cleaved efficiently to release the final product. acs.org Furthermore, optimizing the reaction conditions to ensure complete conversion on the solid support and minimize side reactions will be crucial for the successful implementation of this methodology. rsc.org The development of a robust solid-phase synthesis would greatly facilitate the generation of analogues of this compound for structure-activity relationship studies.

Computational Design of Novel Analogues and Derivatives with Modified Reactivity

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of new chemical entities. nih.gov In the context of this compound, computational studies can be employed to design novel analogues and derivatives with tailored properties. Density Functional Theory (DFT) calculations, for example, can predict the electronic properties, reactivity, and spectral characteristics of designed molecules. nih.gov

Future research should focus on in-silico screening of virtual libraries of this compound derivatives. By systematically modifying the substitution pattern on both the aniline and pyrazine rings, it is possible to explore the impact of these changes on the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn govern its reactivity and potential for electronic applications. nih.gov This computational pre-screening can help prioritize the synthesis of the most promising candidates, saving significant time and resources.

Advanced In-Process Analytical Technologies for Real-time Monitoring

To ensure the safety, efficiency, and reproducibility of the synthesis of this compound, the implementation of advanced in-process analytical technologies (PAT) is essential. mt.comresearchgate.netlongdom.orgeuropeanpharmaceuticalreview.comnih.gov PAT enables real-time monitoring of critical process parameters and quality attributes, allowing for a deeper understanding and control of the reaction.

Future work should focus on the application of spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy for the online monitoring of the reaction progress. mt.comlongdom.org These techniques can provide real-time information on the concentration of reactants, intermediates, and the final product, enabling the precise determination of reaction endpoints and the detection of any process deviations. mt.com The integration of these analytical tools with automated reactor systems can lead to the development of a highly controlled and optimized manufacturing process for this compound. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.